![molecular formula C14H15FN4O2 B2596006 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea CAS No. 1797551-11-1](/img/structure/B2596006.png)
1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
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Description
Molecular Structure Analysis
The molecular structure of 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea consists of a fluorophenyl group, a tetrahydrofuran group, and a pyrazolyl urea group.Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea are not available, research on tetrahydrofuran cyclic urea derivatives has shown that they can exhibit potent antagonistic activity .Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea has been studied in the context of hydrogel formation. Specifically, Lloyd and Steed (2011) explored the anion tuning of the rheology and morphology of low molecular weight salt hydrogelators, including derivatives of 1H-pyrazol-4-yl urea. They demonstrated that these gels' physical properties could be modulated by the identity of the anion, affecting both morphology and rheology (Lloyd & Steed, 2011).
Fluorogenic Labeling Reagent for Sugars
The compound has also been explored in the domain of carbohydrate analysis. Cai et al. (2014) reported using a related compound, 1,3-di(2-pyridyl)-1,3-propanedione (DPPD), as a fluorogenic labeling reagent for sugars. This approach allows for sensitive HPLC-based detection of monosaccharides, demonstrating the compound's utility in complex biological matrices (Cai et al., 2014).
Photoinduced Electron-Transfer Thermodynamics
The photoinduced electron-transfer thermodynamics of 1H-pyrazoline derivatives, including those related to 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, have been investigated by Fahrni et al. (2003). They explored how aryl substituents in pyrazoline derivatives affect their photophysical properties, providing insights relevant for biological applications (Fahrni et al., 2003).
Antipsoriatic Potential
Li et al. (2016) studied derivatives of pyrazolo[3,4-d]pyrimidine, which are structurally related to the compound of interest, as potent FLT3 inhibitors with potential applications in treating psoriasis. Their research demonstrated significant antipsoriatic effects in animal models, indicating potential therapeutic applications (Li et al., 2016).
Fluorogenic Urea for Anion Sensing
The interaction of fluoride with fluorogenic ureas, including 1-(2-fluorophenyl) derivatives, offers a unique 'ON1-OFF-ON2' response, making them useful for anion sensing applications. Amendola et al. (2013) detailed how these interactions can lead to significant variations in emission properties, opening up avenues for chemical sensing (Amendola et al., 2013).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)18-14(20)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPTGRYQVUELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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